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Compound of Interest

Compound Name: tert-Butyl hydrogen carbonate

Cat. No.: B1608350

Introduction: Di-tert-butyl dicarbonate (DBDC), commonly known as Boc anhydride, is an
indispensable reagent in organic synthesis, primarily utilized for the introduction of the tert-
butoxycarbonyl (Boc) protecting group onto amine functionalities. A thorough understanding of
its spectroscopic properties is crucial for its quality control and for monitoring reactions in which
it is a reagent. This technical guide provides an in-depth overview of the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic data for di-tert-butyl dicarbonate, complete
with experimental protocols and a visual workflow for spectral acquisition and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of di-tert-butyl dicarbonate are characteristically simple, owing to the
molecule's symmetry. Both *H and 3C NMR spectra exhibit single resonances corresponding to
the chemically equivalent tert-butyl groups.

1H NMR Data

The *H NMR spectrum of di-tert-butyl dicarbonate is defined by a sharp singlet arising from the
18 equivalent protons of the two tert-butyl groups.

Solvent Chemical Shift (8) in ppm Multiplicity
CDCls 1.48 Singlet
CCla 1.50 - 1.55 Singlet[1]

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1608350?utm_src=pdf-interest
http://orgsyn.org/demo.aspx?prep=cv6p0418
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR Data

The proton-decoupled 3C NMR spectrum of di-tert-butyl dicarbonate displays three distinct
signals corresponding to the quaternary carbonyl carbon, the quaternary tert-butyl carbon, and
the primary methyl carbons.

Solvent Chemical Shift (d) in ppm Assignment
CDCls 27.8 -C(CHs)3
CDCls 84.5 -C(CHs)3
CDCls 146.0 C=0

Infrared (IR) Spectroscopy

The IR spectrum of di-tert-butyl dicarbonate is dominated by strong absorption bands
corresponding to the stretching vibrations of the carbonyl groups. The exact position of these
bands can vary slightly depending on the sample preparation method.

) C=0 Stretching Frequency Other Key Frequencies in
Sample Preparation

(v) incm™ cm™
KBr Pellet 1751, 1698 2987 (C-H stretch)
CCla Solution 1810, 1765
Neat (ATR) 1760, 1815 2980 (C-H stretch)

Experimental Protocols

Detailed methodologies for the acquisition of high-quality spectroscopic data for di-tert-butyl
dicarbonate are provided below.

NMR Spectroscopy Protocol

1. Sample Preparation:

o Accurately weigh approximately 10-20 mg of di-tert-butyl dicarbonate.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.
. 'H NMR Acquisition:

The *H NMR spectrum is recorded on a spectrometer operating at a proton frequency of 300
MHz or higher.

The following parameters are typically used:

[e]

Number of scans: 8-16

[e]

Relaxation delay: 1.0 s

Pulse width: 90°

o

[¢]

Acquisition time: 2-4 s

[¢]

Spectral width: 10-12 ppm
. 3C NMR Acquisition:

The 3C NMR spectrum is recorded on the same spectrometer, operating at the
corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).

The acquisition is performed with proton decoupling.
Typical parameters include:

o Number of scans: 128-1024 (or more, depending on concentration and desired signal-to-
noise ratio)

o Relaxation delay: 2.0 s
o Pulse width: 30-45°

o Acquisition time: 1-2 s
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o Spectral width: 200-220 ppm

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

o Place approximately 1-2 mg of di-tert-butyl dicarbonate and 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar.

e Gently grind the mixture to a fine, homogeneous powder.
o Transfer a portion of the powder to a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

2. Sample Preparation (Attenuated Total Reflectance - ATR Method):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Place a small amount of solid or liquid di-tert-butyl dicarbonate directly onto the crystal
surface to ensure full coverage.

e Apply pressure using the ATR accessory's pressure arm to ensure good contact between the
sample and the crystal.

3. IR Spectrum Acquisition:

e Abackground spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded first.

o The sample (KBr pellet or on the ATR crystal) is then placed in the spectrometer's sample
holder.

e The spectrum is typically recorded over the range of 4000-400 cm~1,

o To improve the signal-to-noise ratio, 16-32 scans are co-added at a resolution of 4 cm~1.[2]
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Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of di-tert-
butyl dicarbonate.

Sample Preparation

Gi-tert-butyl Dicarbonate Sampla

Dissolve in CDCI3 with TMS Grind with KBr & Press Pellet Place on ATR Crystal

Data Acqyisition \

Acquire 1H & 13C NMR Spectra Acquire IR Spectrum (Transmission) (Acquire IR Spectrum (ATR))

Data Analysis

Process Spectra (FT, Phasing, Baseline Correction) Process Spectra (Background Subtraction)

Peak Assignment & Structural Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Di-tert-butyl Dicarbonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dicarbonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


http://orgsyn.org/demo.aspx?prep=cv6p0418
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_to_the_FT_IR_Analysis_of_Tert_butyl_N_4_azidobutyl_carbamate.pdf
https://www.benchchem.com/product/b1608350#spectroscopic-data-for-di-tert-butyl-dicarbonate-nmr-ir
https://www.benchchem.com/product/b1608350#spectroscopic-data-for-di-tert-butyl-dicarbonate-nmr-ir
https://www.benchchem.com/product/b1608350#spectroscopic-data-for-di-tert-butyl-dicarbonate-nmr-ir
https://www.benchchem.com/product/b1608350#spectroscopic-data-for-di-tert-butyl-dicarbonate-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1608350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1608350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

